(4-Bromo-2-iodophenyl)methanamine;hydrochloride
CAS No.: 2287344-73-2
Cat. No.: VC5482237
Molecular Formula: C7H8BrClIN
Molecular Weight: 348.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287344-73-2 |
|---|---|
| Molecular Formula | C7H8BrClIN |
| Molecular Weight | 348.41 |
| IUPAC Name | (4-bromo-2-iodophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H7BrIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H |
| Standard InChI Key | HGJGSJRQIUMPTJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)I)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
(4-Bromo-2-iodophenyl)methanamine hydrochloride consists of a benzene ring substituted with bromine at the para position (C4), iodine at the ortho position (C2), and an aminomethyl group (-CH₂NH₂) at the benzylic position. The hydrochloride salt form enhances stability and solubility for laboratory handling . The IUPAC name, (4-bromo-2-iodophenyl)methanamine; hydrochloride, reflects this substitution pattern and salt formation.
Key identifiers include:
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SMILES: C1=CC(=C(C=C1Br)I)CN.Cl
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InChI: InChI=1S/C7H7BrIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H
These identifiers enable precise database searches and computational modeling studies.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈BrClIN |
| Molecular Weight | 348.41 g/mol |
| CAS Registry Number | 2287344-73-2 |
| PubChem CID | 137943442 |
| Hydrogen Bond Donors | 2 (NH₂ and HCl) |
| Hydrogen Bond Acceptors | 3 (N, Cl⁻, I) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (4-bromo-2-iodophenyl)methanamine hydrochloride involves sequential halogenation and amination steps. A plausible route begins with the iodination of 4-bromotoluene derivatives, followed by nitration and reduction to introduce the amine group. Subsequent hydrochloride salt formation via treatment with HCl yields the final product .
Key reaction steps include:
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Iodination: Electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst.
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Nitration: Introduction of a nitro group (-NO₂) at the benzylic position.
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Reduction: Catalytic hydrogenation or use of reducing agents (e.g., LiAlH₄) to convert the nitro group to -NH₂.
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Salt Formation: Reaction with hydrochloric acid to stabilize the amine as a hydrochloride salt.
Table 2: Supplier Specifications
| Supplier | Purity (%) | Form | Packaging Options |
|---|---|---|---|
| Enamine | ≥95 | Powder | 1 g, 5 g, 10 g |
| EvitaChem | ≥98 | Crystalline | 250 mg, 1 kg |
Applications in Research and Development
Pharmaceutical Intermediates
The compound’s halogen-rich structure makes it a versatile building block in medicinal chemistry. Bromine and iodine serve as leaving groups in Suzuki-Miyaura and Ullmann coupling reactions, enabling the synthesis of biaryl structures common in kinase inhibitors and antiviral agents . Recent studies explore its utility in generating targeted therapies for oncology, though preclinical data remain proprietary.
Material Science
In organic electronics, the heavy halogen atoms enhance electron-deficient character, potentially improving charge transport in semiconducting polymers. Research into π-conjugated systems incorporating this amine derivative is ongoing, with preliminary results suggesting applications in organic light-emitting diodes (OLEDs) .
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